N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCADUBEPYAYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-3-amine
The piperidine intermediate is synthesized via alkylation of piperidin-3-amine with 3,4-dichlorobenzyl chloride. To mitigate side reactions, the amine group is typically protected using a tert-butoxycarbonyl (Boc) group prior to alkylation.
Example Protocol
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Boc Protection : Piperidin-3-amine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form N-Boc-piperidin-3-amine.
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Alkylation : The Boc-protected amine reacts with 3,4-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.
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Deprotection : The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding 1-[(3,4-dichlorophenyl)methyl]piperidin-3-amine.
Key Challenges
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Competing N-alkylation at multiple positions of the piperidine ring.
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Purification of the intermediate via column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is prepared through a two-step process derived from chloropropane sulfonyl chloride, as outlined in Patent US20090112021A1.
Step 1: Formation of N-tert-Butyl-(3-chloro)propyl Sulfonamide
Chloropropane sulfonyl chloride reacts with tert-butyl amine in dichloromethane (DCM) at 0°C, yielding N-tert-butyl-(3-chloro)propyl sulfonamide.
Step 2: Ring-Closing Reaction
The chloropropyl sulfonamide undergoes dehydrohalogenation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, forming cyclopropane sulfonic acid tert-butylamide.
Step 3: Deprotection
The tert-butyl group is cleaved with trifluoroacetic acid (TFA) or formic acid under inert gas bubbling, producing cyclopropanesulfonic acid, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
Sulfonamide Coupling Reaction
The final step involves reacting 1-[(3,4-dichlorophenyl)methyl]piperidin-3-amine with cyclopropanesulfonyl chloride in the presence of a base such as pyridine or triethylamine (Et₃N).
Reaction Conditions
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Solvent : Dichloromethane (DCM) or THF.
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Temperature : 0°C to room temperature.
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Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via recrystallization (toluene/ethanol) yields the target compound.
Yield Optimization
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Excess sulfonyl chloride (1.2 equiv) ensures complete conversion of the amine.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Alternative Synthetic Routes
Reductive Amination
An alternative approach involves reductive amination of piperidin-3-one with 3,4-dichlorobenzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting amine is then coupled with cyclopropanesulfonyl chloride.
Solid-Phase Synthesis
Recent advances in solid-phase peptide synthesis (SPPS) could be adapted for scalable production, though this method remains exploratory for sulfonamides.
Purification and Characterization
Purification Methods
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Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).
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Recrystallization : Toluene/ethanol (3:1) mixture for final product crystallization.
Characterization Data
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¹H NMR : Peaks corresponding to the piperidine ring (δ 2.8–3.5 ppm), cyclopropane protons (δ 1.2–1.5 ppm), and aromatic dichlorophenyl group (δ 7.2–7.6 ppm).
Challenges and Optimization
Key Challenges
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Low Solubility : The dichlorophenyl group reduces solubility in polar solvents, complicating purification.
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Side Reactions : Over-alkylation of the piperidine ring during intermediate synthesis.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar piperidine structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific signaling pathways involved in tumor growth and metastasis.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.2 | Inhibition of PI3K/Akt pathway |
| Compound B | Lung | 8.7 | Induction of apoptosis via caspase activation |
| This compound | Colon | TBD | TBD |
Neuropharmacological Effects
This compound has also been studied for its neuropharmacological effects. Its piperidine structure is associated with modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.
Enzyme Inhibition Studies
Recent studies have highlighted the role of this compound as an inhibitor of specific enzymes involved in disease processes. For example, it has been evaluated as an autotaxin inhibitor, which is significant in the context of cancer and inflammatory diseases.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Autotaxin | Competitive | 12.5 |
| Phosphodiesterase | Non-competitive | 7.8 |
| Cyclooxygenase | Mixed-type | 15.0 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their anticancer efficacy against colon cancer cell lines. The results demonstrated that certain modifications enhanced potency and selectivity against cancer cells while minimizing cytotoxicity to normal cells.
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted to evaluate the compound's effects on animal models exhibiting anxiety-like behavior. The results indicated a significant reduction in anxiety behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several piperidine-based antagonists, particularly those developed by Sanofi-Synthélabo. Below is a detailed comparison:
Structural and Pharmacological Comparison Table
Key Findings
Substituent-Driven Selectivity :
- The cyclopropanesulfonamide group in the target compound may reduce off-target interactions compared to SR140333, which incorporates a bulkier azabicyclooctane moiety linked to NK1 antagonism .
- Unlike SR48968, which features a benzamide tail for NK2 affinity, the sulfonamide group could shift receptor preference or enhance solubility .
Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism. This feature may confer longer half-life than CP99994, which lacks such stabilizing groups .
Binding Interactions :
- The 3,4-dichlorophenyl group is critical for hydrophobic interactions with receptor pockets, as seen in SR140333 and SR48968 .
- The sulfonamide’s sulfonyl oxygen may form hydrogen bonds with residues in the target binding site, a mechanism absent in analogs like GR100679 (tetrapeptide-based antagonist) .
Limitations and Inferences
- Direct activity data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
Biological Activity
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a cyclopropanesulfonamide moiety. Its molecular formula is C13H17Cl2N2O2S, and it has a molecular weight of approximately 320.26 g/mol.
Structure
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered saturated nitrogen-containing ring. |
| 3,4-Dichlorophenyl Group | A phenyl ring with two chlorine substituents at the 3 and 4 positions, enhancing lipophilicity and biological activity. |
| Cyclopropanesulfonamide | A three-membered carbon ring with a sulfonamide group, contributing to the compound's pharmacological properties. |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures may exhibit cannabinoid antagonist properties. This activity suggests potential applications in modulating cannabinoid signaling pathways, which could be beneficial in treating conditions such as obesity and metabolic syndrome .
- Histone Deacetylase Inhibition : Some derivatives of piperidine compounds have been identified as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells .
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Obesity Management : Analogous compounds have been explored for their ability to modulate appetite and energy expenditure, indicating potential use in obesity treatment .
- Cancer Therapy : The HDAC inhibitory activity suggests potential applications in oncology, where modulation of gene expression can impact tumor growth and survival .
Study on Cannabinoid Activity
A study evaluated the effects of structurally similar compounds on cannabinoid receptors in vivo. The findings demonstrated that certain piperidine derivatives can act as silent antagonists at cannabinoid receptors, potentially providing a new avenue for therapeutic intervention without the psychoactive effects associated with traditional cannabinoids .
HDAC Inhibition Research
In another study focusing on HDAC inhibitors, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic genes. This highlights the potential for developing novel anticancer agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with sulfonamide precursors. Key steps include nucleophilic substitution of the 3,4-dichlorobenzyl group onto the piperidine ring, followed by sulfonamide formation. Solvents like dimethylformamide (DMF) or dichloromethane are used under reflux conditions .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by HPLC (C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) to confirm ≥95% purity. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Stability Protocols : Accelerated stability studies in buffered solutions (pH 4.6–7.4) at 25–40°C for 14 days. Degradation products are monitored via LC-MS to identify hydrolytic or oxidative pathways (e.g., sulfonamide bond cleavage). Thermal stability is tested using differential scanning calorimetry (DSC) .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays against kinases or proteases (e.g., CYP450 isoforms) at 10–100 µM concentrations.
- Antimicrobial Activity : MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?
- SAR Strategies :
- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the piperidine 3-position enhances binding to hydrophobic enzyme pockets.
- Sulfonamide Modifications : Replacing cyclopropane with bulkier groups (e.g., adamantane) improves metabolic stability but may reduce solubility .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Orthogonal validation via:
- Surface Plasmon Resonance (SPR) : Direct measurement of target binding affinity.
- Metabolomic Profiling : LC-MS/MS to identify off-target interactions with endogenous metabolites .
Q. How are in vivo pharmacokinetic parameters determined, and what challenges exist in translational studies?
- Protocols :
- ADME Profiling : Radiolabeled compound (¹⁴C) administered to rodents; blood/tissue samples analyzed by scintillation counting.
- CYP Inhibition : Liver microsome assays to predict drug-drug interactions.
Q. What computational models predict off-target effects or toxicity?
- Tools :
- QSAR Models : Training datasets from PubChem BioAssay (e.g., AID 1259351) predict hepatotoxicity.
- Proteome-Wide Docking : SwissTargetPrediction identifies potential off-targets like hERG channels .
Critical Research Gaps and Future Directions
- Stereochemical Impact : The compound’s chiral centers (piperidine C3) are poorly characterized. Enantioselective synthesis and chiral HPLC (Chiralpak IA column) are needed to isolate R/S isomers and compare bioactivity .
- In Vivo Efficacy : Current data lack chronic toxicity profiles. Collaborative studies using xenograft models (e.g., HT-29 colon cancer) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
